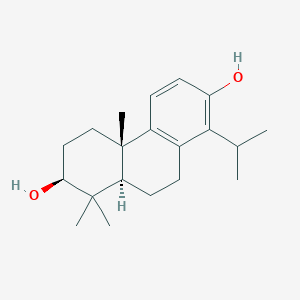
Totaradiol
Descripción general
Descripción
Métodos De Preparación
Totaradiol can be synthesized through several methods. One notable approach involves diastereoselective epoxide/alkene/arene bicyclization, which allows for the preparation of this compound along with related diterpenes. This method is efficient and convergent, facilitating the synthesis of derivatives that exhibit comparable biological activity. Additionally, this compound can be isolated from natural sources such as Thuja plicata through extraction and purification processes .
Análisis De Reacciones Químicas
Totaradiol undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
Totaradiol has several scientific research applications:
Antimicrobial Properties: This compound exhibits inhibition of the bacterial cell division protein FtsZ, making it a potential candidate for developing new antibiotics.
Antioxidative Action: This compound is effective in protecting biological systems against oxidative stress, which is beneficial in various medical and biological applications.
Neuroprotection and Stroke Amelioration: This compound has been found to prevent neuronal injury and ameliorate brain ischemic stroke by activating specific biochemical pathways.
Mecanismo De Acción
Totaradiol is similar to other diterpenes such as totarol and ferruginol, which are also isolated from Thuja plicata . These compounds share similar antimicrobial and antioxidative properties but differ in their specific molecular structures and biological activities . This compound is unique in its ability to inhibit the bacterial cell division protein FtsZ, which is not a common feature among other diterpenes .
Comparación Con Compuestos Similares
- Totarol
- Ferruginol
- Totarolone
Propiedades
IUPAC Name |
(2S,4aS,10aR)-1,1,4a-trimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-2,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12(2)18-13-6-9-16-19(3,4)17(22)10-11-20(16,5)14(13)7-8-15(18)21/h7-8,12,16-17,21-22H,6,9-11H2,1-5H3/t16-,17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORGIWDZGWMMGU-ABSDTBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC2=C1CCC3C2(CCC(C3(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001114442 | |
| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-56-3 | |
| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4aS,10aR)-1,2,3,4,4a,9,10,10a-Octahydro-1,1,4a-trimethyl-8-(1-methylethyl)-2,7-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001114442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Totaradiol?
A1: this compound has demonstrated antimicrobial activity, specifically targeting the bacterial cell division protein FtsZ [, ]. It has also shown antioxidant properties, inhibiting both microsomal and mitochondrial lipid peroxidation []. In addition, this compound exhibits cytotoxic activity against the A2780 ovarian cancer cell line [].
Q2: Which plant species are known to contain this compound?
A2: this compound has been isolated from several plant species, including Podocarpus macrophyllus [], Podocarpus nagi [], Podocarpus madagascariensis [], and Thuja plicata [].
Q3: Are there any synthetic routes available for this compound?
A3: Yes, an efficient and convergent total synthesis of this compound has been achieved using a diastereoselective epoxide/alkene/arene bicyclization strategy. This approach has also facilitated the preparation of related totarane diterpenes []. Additionally, an enantioselective palladium-catalyzed dearomative cyclization method has been developed, enabling the enantioselective total synthesis of (-)-Totaradiol [].
Q4: Has the structure of this compound been confirmed through spectroscopic methods?
A4: Yes, the structure of this compound has been elucidated using various spectroscopic techniques, including 1D and 2D NMR spectroscopy [].
Q5: Have there been any studies investigating the regioselectivity of chemical reactions involving this compound?
A6: Yes, theoretical studies employing density functional theory (DFT) at the B3LYP/6-31G(d) level have been conducted to investigate the regioselectivity of esterification reactions involving this compound []. These studies analyzed nucleophilic Parr functions (P_k^-) and electrostatic potentials to understand the observed regioselectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


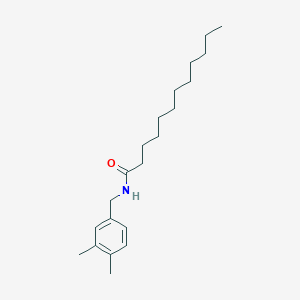
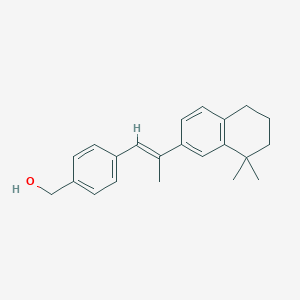
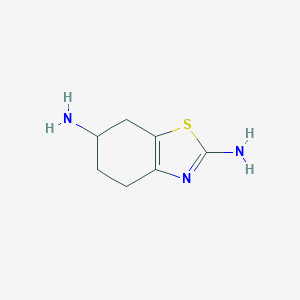


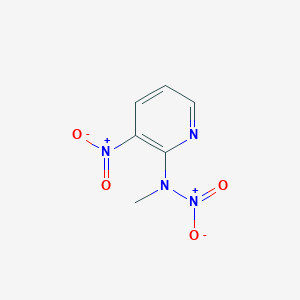

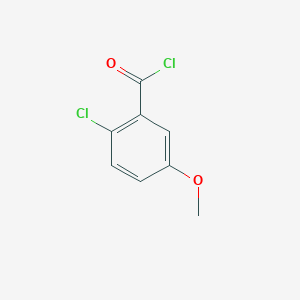

![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)



